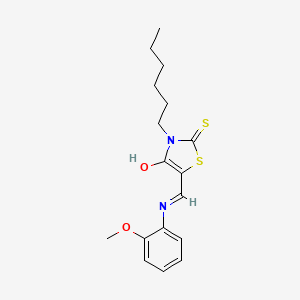

(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hexyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S2/c1-3-4-5-8-11-19-16(20)15(23-17(19)22)12-18-13-9-6-7-10-14(13)21-2/h6-7,9-10,12,20H,3-5,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILWARQJUEIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=C(SC1=S)C=NC2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with dna. They have also been associated with alpha1-adrenergic receptors, which play a significant role in various neurological conditions.

Mode of Action

Similar compounds have been found to interact with dna in an intercalative binding mode. This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal function.

Biochemical Pathways

Similar compounds have been found to induce apoptosis due to mitochondrial dysfunction and the increase of reactive oxygen species (ros). This suggests that the compound may affect pathways related to cell death and oxidative stress.

Pharmacokinetics

Similar compounds have been found to have acceptable pharmacokinetic profiles, suggesting that this compound may also have suitable ADME properties for therapeutic use.

Biological Activity

(E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a derivative of thioxothiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various diseases such as diabetes and infections.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. The specific substitutions on the ring contribute to its biological activity. The methoxyphenyl and hexyl groups enhance lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of thioxothiazolidinones exhibit antimicrobial properties. For example, a study synthesized various 2-thioxothiazolidin-4-one derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Compounds showed moderate to good antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 1 | 200 | Staphylococcus aureus |

| Compound 2 | 400 | Escherichia coli |

| Compound 3 | 100 | Bacillus cereus |

Antidiabetic Activity

The compound has been investigated for its potential as an aldose reductase inhibitor, which is crucial in the context of diabetic complications such as cataracts. A study demonstrated that certain thioxothiazolidinone derivatives showed significant inhibition of aldose reductase enzymes (ALR1 and ALR2), with one derivative (compound 6e) exhibiting selective inhibition of ALR2 . This suggests that this compound may have similar effects.

Cytotoxicity

While exploring the biological activities, it is important to consider cytotoxic effects. Some studies reported that thioxothiazolidinone derivatives displayed cytotoxicity towards certain cell lines, which poses a challenge for their therapeutic application . For instance, compounds designed to inhibit HIV replication were found to be toxic to host cells, limiting their practical use .

Study on Aldose Reductase Inhibition

In a controlled study involving diabetic rats induced by streptozotocin, compound 6e was shown to improve body weight and regulate blood glucose levels effectively. The compound also demonstrated significant inhibition of ALR2 as evidenced by Western blot analysis in lens homogenates . This highlights the therapeutic potential of thioxothiazolidinone derivatives in managing diabetic complications.

Antimicrobial Efficacy Assessment

A comprehensive evaluation was conducted on a series of synthesized thioxothiazolidinone derivatives against various pathogens. The results indicated that certain compounds had antimicrobial activities comparable to standard antibiotics like ampicillin, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the standard synthetic routes for (E)-3-hexyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 2-thioxothiazolidin-4-one derivatives and substituted aldehydes under basic conditions. For example, refluxing 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde in ethanol or methanol, catalyzed by ammonium acetate or piperidine, yields analogous structures . Key steps include:

- Reagent selection : Use of aldehydes with methoxy or aromatic substituents.

- Reaction optimization : Solvent choice (ethanol, methanol, or acetic acid), temperature (reflux), and catalysts (piperidine, K₂CO₃).

- Purification : Recrystallization from methanol or ethanol to isolate the product .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon backbone .

- FTIR : Confirms thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- Mass spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

Standard protocols include:

- Broth microdilution : Determines MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Agar diffusion : Measures zone of inhibition for preliminary activity screening .

- Cytotoxicity assays : MTT or resazurin-based tests on mammalian cells to assess selectivity .

Q. How is crystallographic data processed for structural validation?

- Data collection : Single-crystal X-ray diffraction.

- Software : SHELXL for refinement, WinGX/ORTEP for visualization .

- Validation : R-factor analysis and Hirshfeld surface calculations to confirm packing and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent polarity : Higher yields (e.g., 73% vs. 24% in ) are achieved in polar aprotic solvents (e.g., DMF) due to better solubility of intermediates.

- Catalyst screening : Piperidine enhances imine formation vs. weaker bases like ammonium acetate .

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. What computational strategies validate target engagement in molecular docking studies?

- Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- Validation metrics : RMSD (Root Mean Square Deviation) <2 Å between docked and crystallographic poses.

- MD simulations : GROMACS for assessing binding stability over 50–100 ns trajectories .

Q. How do researchers resolve discrepancies in reported biological activities?

- Purity assessment : HPLC (>95% purity) to rule out byproducts .

- Assay standardization : Control for variables like cell line passage number, serum concentration, and incubation time .

- Mechanistic studies : Compare transcriptomic/proteomic profiles to identify off-target effects .

Q. What strategies address isomerism (E/Z) during structural characterization?

- NMR NOESY : Detects spatial proximity of substituents to confirm geometry .

- X-ray crystallography : Definitive assignment of double-bond configuration .

- Computational modeling : DFT calculations predict stable conformers and compare with experimental data .

Q. How are structure-activity relationships (SAR) explored for derivatives?

- Substituent variation : Modify the hexyl chain or methoxyphenyl group to assess hydrophobicity/electron effects.

- Bioisosteric replacement : Replace thioxo with oxo groups to compare potency .

- Lead optimization : Analogues with fluorinated or iodinated arylidene moieties show enhanced antibacterial activity .

Q. What advanced techniques confirm proteolytic stability in biological matrices?

- LC-MS/MS : Quantifies compound degradation in plasma/liver microsomes.

- Metabolite profiling : Identifies oxidation (e.g., hydroxylation) or conjugation (e.g., glucuronidation) pathways .

Data Contradiction Analysis

- Variable cytotoxicity across cell lines : Differences in membrane permeability (e.g., MCF7 vs. HepG2) may arise from ABC transporter expression .

- Divergent MIC values : Strain-specific efflux pumps or biofilm formation can reduce efficacy .

- Crystallographic vs. computational geometries : Discrepancies in bond angles/lengths may indicate crystal packing forces vs. gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.